5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring, a carboxamide group, and various substituents including a chlorobenzyl sulfonyl group and an ethoxyphenyl group. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of the chlorobenzyl sulfonyl group: This can be done through sulfonylation reactions using chlorobenzyl sulfonyl chloride.
Addition of the ethoxyphenyl group: This step might involve etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.
Reduction: Reduction reactions could target the carboxamide group or the sulfonyl group.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
“5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamides: Compounds with similar core structures but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to various frameworks.
Chlorobenzyl derivatives: Compounds featuring chlorobenzyl groups with different functional groups.
Uniqueness
The uniqueness of “5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-ethoxyphenyl)furan-2-carboxamide” lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S/c1-2-27-19-10-6-5-9-18(19)23-21(24)20-12-11-16(28-20)14-29(25,26)13-15-7-3-4-8-17(15)22/h3-12H,2,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXOCQAOAMTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.